2-(3,4-Dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetic acid is a synthetic compound belonging to the class of pyrano[2,3-c]pyrazoles. This compound exhibits potential pharmacological properties, particularly as a partial agonist for the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in glucose and lipid metabolism. The structural complexity of this compound arises from its fused ring system that includes both a pyran and pyrazole moiety.
This compound is derived from the synthesis of dihydropyrano[2,3-c]pyrazoles, which are characterized by their unique bicyclic structure. The classification of 2-(3,4-Dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetic acid can be categorized under heterocyclic compounds due to its inclusion of nitrogen atoms in the pyrazole ring.
The synthesis of 2-(3,4-Dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetic acid typically involves a multi-step process:
The molecular formula for 2-(3,4-Dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetic acid is . The structure features:
The compound's stereochemistry and spatial orientation can be elucidated using techniques such as X-ray crystallography or NMR spectroscopy to confirm the arrangement of substituents around the rings.
The reactivity of 2-(3,4-Dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetic acid includes:
These reactions are essential for modifying the compound for various applications in medicinal chemistry.
The mechanism of action for 2-(3,4-Dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetic acid primarily involves its interaction with PPARγ receptors. Upon binding to these receptors:
Studies have shown that compounds within this class can modulate gene expression pathways linked to insulin sensitivity and adipogenesis through their agonistic effects on PPARγ .
The physical properties of 2-(3,4-Dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetic acid include:
Chemical properties include:
Spectroscopic techniques such as infrared spectroscopy reveal characteristic absorption bands corresponding to functional groups present in the molecule (e.g., carbonyl stretches around 1700 cm).
The applications of 2-(3,4-Dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetic acid extend into various fields:
Research continues into optimizing its efficacy and understanding its full range of biological activities through structural modifications and analog synthesis .
The pyrano[2,3-c]pyrazole scaffold is a fused heterobicyclic system comprising a pyran ring linearly annulated with a pyrazole moiety at the 2,3- and c-edges. This compact, planar structure features three hydrogen-bond acceptors (two carbonyl oxygens and one pyridinic nitrogen) and multiple sites for functionalization (C-3, C-4, N-1, C-5, and C-6). The scaffold’s rigidity enables precise spatial orientation of pharmacophores, while its moderate logP values (~1.5–3.5) support membrane permeability. Density Functional Theory (DFT) studies reveal distinct electron density distributions: the C-5 position exhibits significant electrophilic character (atomic charge: -0.335 to -0.639), facilitating nucleophilic modifications, while the pyranone carbonyl oxygen carries high negative charge density (-0.895 to -0.998), enabling strong hydrogen-bond interactions with biological targets [2] [5]. These properties underpin its broad bioactivity profile, including antiviral, antimicrobial, and anticancer effects [6].
Pyrano[2,3-c]pyrazole synthesis was first reported by Stollé and Wolff in the early 20th century via condensation of hydrazines with β-ketoesters [7]. For decades, applications were limited to dyes and agrochemicals due to inefficient syntheses (low yields, harsh conditions). The advent of multicomponent reactions (MCRs) in the 1990s revolutionized access to this scaffold. Key milestones include:
2-(3,4-Dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetic acid (PubChem CID: 6498469, C₁₀H₁₀N₂O₄) features a C-5 acetic acid substituent—a critical pharmacophore absent in most reported derivatives. The electron-withdrawing carboxylate enhances hydrogen-bonding capacity at C-6 carbonyl oxygen (charge density: -0.895) and introduces a zinc-binding motif for protease inhibition. This is particularly relevant for targeting viral main proteases (Mpro), where carboxylic acids in boceprevir and GC-376 show potent activity [1] [2] [6]. Additionally, the C-3/C-4 methyl groups shield the labile enone system, improving metabolic stability over unmethylated analogs [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7